molecular formula C14H10N4O4 B4111720 5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B4111720
M. Wt: 298.25 g/mol
InChI Key: BDGQLEQFQFMPRA-UHFFFAOYSA-N
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Description

2-{5-[(4-Nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a nitrophenoxy group

Properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-18(20)10-4-6-11(7-5-10)21-9-13-16-14(17-22-13)12-3-1-2-8-15-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGQLEQFQFMPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring, followed by the introduction of the nitrophenoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in electron transfer processes, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Comparison: Compared to its analogs, 5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the nitro group, which can significantly influence its reactivity and biological activity. The nitro group is electron-withdrawing, which can affect the compound’s electronic properties and its interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 2
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5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

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